Species-Selective TAAR1 Agonism: Mouse vs. Human Potency Differential Compared with 2-Chlorophenyl Biguanide
At mouse TAAR1, the target compound exhibits an EC50 of 410 nM, identical to that of the comparator 2-chlorophenyl biguanide (BDBM50053629, CHEMBL42752) [1][2]. However, at human TAAR1, the target compound's EC50 is 3,000 nM—a 3.0-fold rightward shift relative to 2-chlorophenyl biguanide (EC50 1,000 nM) [1][2]. This yields a mouse/human potency ratio of 7.3 for the target compound versus 2.4 for the biguanide comparator, indicating that the target compound displays greater species discrimination. Such differential species selectivity is critical for researchers selecting appropriate in vivo models, as compounds with narrower species potency gaps may confound translational interpretation [3].
| Evidence Dimension | TAAR1 agonist potency (EC50) and species selectivity (mouse/human ratio) |
|---|---|
| Target Compound Data | mTAAR1 EC50 = 410 nM; hTAAR1 EC50 = 3,000 nM; m/h ratio = 7.3 |
| Comparator Or Baseline | 2-Chlorophenyl biguanide (BDBM50053629/CHEMBL42752): mTAAR1 EC50 = 410 nM; hTAAR1 EC50 = 1,000 nM; m/h ratio = 2.4 |
| Quantified Difference | Human TAAR1: 3.0-fold lower potency for target compound vs. comparator. Species selectivity ratio: 7.3 vs. 2.4 (3.0-fold greater species discrimination for target compound). |
| Conditions | HEK293 cells expressing recombinant mouse or human TAAR1; cAMP accumulation measured by BRET assay after 20 min incubation; data curated by University of Genoa/ChEMBL from Tonelli et al. Eur J Med Chem 2017 |
Why This Matters
Researchers designing translational TAAR1 studies must select compounds with well-characterized species selectivity; the 3-fold greater mouse-human potency gap of this compound relative to the biguanide comparator directly impacts the validity of rodent-to-human efficacy extrapolation.
- [1] BindingDB Entry BDBM50227975 (CHEMBL4087775). Agonist activity at mouse TAAR1 (EC50 410 nM) and human TAAR1 (EC50 3,000 nM) expressed in HEK293 cells, cAMP BRET assay, 20 min. View Source
- [2] BindingDB Entry BDBM50053629 (CHEMBL42752, 2-Chloro-Phenyl biguanide). Agonist activity at mouse TAAR1 (EC50 410 nM) and human TAAR1 (EC50 1,000 nM) expressed in HEK293 cells, cAMP BRET assay, 20 min. View Source
- [3] Tonelli M, Espinoza S, Gainetdinov RR, Cichero E. Novel biguanide-based derivatives scouted as TAAR1 agonists. Eur J Med Chem. 2017;127:781-792. PMID: 27823885. View Source
